molecular formula C6H8OS B15267886 (4-Methylfuran-2-yl)methanethiol

(4-Methylfuran-2-yl)methanethiol

Cat. No.: B15267886
M. Wt: 128.19 g/mol
InChI Key: KTQBCBBPVXCHEY-UHFFFAOYSA-N
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Description

(4-Methylfuran-2-yl)methanethiol is a furan-based thiol compound of interest in organic synthesis and flavor and fragrance research. As an analog of the well-characterized Furan-2-ylmethanethiol (furfuryl mercaptan), which is a key flavor compound responsible for the aroma of roasted coffee , this methyl-substituted derivative offers researchers a modified structure for investigating structure-activity relationships. Volatile sulfur compounds, particularly thiols, are critically important for the authentic aroma of many foods and are often classified as key food odorants, with some, like furfurylthiol, being considered "intermediaries" found in a significant portion of characterized flavors . The study of such compounds requires specialized analytical techniques, including solvent assisted flavor evaporation (SAFE) and sulfur-specific detection methods, to accurately identify and quantify them at trace concentrations . Researchers may explore the application of this compound in the synthesis of novel flavor compositions or as a building block for developing new pharmaceuticals and agrochemicals, given the established biological activity of various furan derivatives . This compound is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8OS

Molecular Weight

128.19 g/mol

IUPAC Name

(4-methylfuran-2-yl)methanethiol

InChI

InChI=1S/C6H8OS/c1-5-2-6(4-8)7-3-5/h2-3,8H,4H2,1H3

InChI Key

KTQBCBBPVXCHEY-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=C1)CS

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 4 Methylfuran 2 Yl Methanethiol

Oxidation Reactions of the Thiol Group

The thiol group is susceptible to oxidation, leading to the formation of several sulfur-containing derivatives. The specific product obtained often depends on the nature of the oxidizing agent and the reaction conditions.

Thiols are readily oxidized to form disulfides, which involves the coupling of two thiol molecules with the formation of a sulfur-sulfur bond. nih.gov In the case of (4-Methylfuran-2-yl)methanethiol, this oxidation yields bis(4-methylfuran-2-ylmethyl) disulfide. This reaction can occur under mild conditions, such as exposure to air (auto-oxidation), especially in the presence of transition metals or under basic conditions. nih.govresearchgate.net Studies on the closely related compound, furfuryl mercaptan, have shown that it readily degrades under Fenton-type reaction conditions (hydrogen peroxide and iron), with the corresponding disulfide being the major volatile product. researchgate.netnih.gov This oxidative dimerization is a common pathway for thiols and is accelerated by radicals and higher temperatures. nih.govresearchgate.net

Table 1: Oxidation of this compound to Disulfide

Reactant Product Reaction Type

Stronger oxidation of the thiol group converts it to a sulfonic acid. wikipedia.org The oxidation of this compound would produce (4-methylfuran-2-yl)methanesulfonic acid. This transformation requires more potent oxidizing agents than those used for disulfide formation. Common methods for oxidizing mercaptans to sulfonic acids include using nitric acid, hydrogen peroxide, or catalytic oxidation with a gas containing free oxygen in the presence of nitrogen oxides. google.comgoogle.com This process converts the thiol directly to the corresponding sulfonic acid in a single step. google.com The resulting sulfonic acids are strong organic acids.

Table 2: Oxidation of this compound to Sulfonic Acid

Reactant Oxidizing Agent (Example) Product

Alkylation Reactions and Thioether Formation

The thiol group of this compound is nucleophilic, particularly in its deprotonated thiolate form (RS⁻), and readily participates in alkylation reactions to form thioethers (sulfides). wikipedia.org

One of the most common methods for forming thioethers is the reaction of a thiol with an alkyl halide. jmaterenvironsci.com This reaction typically proceeds via an SN2 mechanism where the thiolate anion acts as a potent nucleophile, displacing the halide from the alkyl halide. The reaction is usually carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. jmaterenvironsci.com For example, this compound can be reacted with various alkyl halides (e.g., methyl iodide, ethyl bromide) to yield the corresponding alkyl (4-methylfuran-2-ylmethyl) sulfides.

Table 3: S-Alkylation with Alkyl Halides

Thiol Derivative Alkylating Agent Product (Thioether)
This compound Methyl Iodide Methyl (4-methylfuran-2-ylmethyl) sulfide (B99878)

The thiol group can also undergo conjugate addition to activated alkenes, a reaction known as the Thia-Michael addition. nih.gov In this reaction, the thiol adds across a carbon-carbon double bond of an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). researchgate.netscience.gov The reaction is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. researchgate.netrsc.org This thiolate then attacks the β-carbon of the Michael acceptor. researchgate.net

This compound can serve as the Michael donor, reacting with acceptors like acrylates, maleimides, and α,β-unsaturated ketones. rsc.org This reaction is highly efficient for forming carbon-sulfur bonds under mild conditions and is a key strategy in bioconjugation for linking molecules to cysteine residues in proteins. nih.govrsc.org

Table 4: Thia-Michael Addition Reaction

Michael Donor Michael Acceptor (Example) Product
This compound Methyl Acrylate Methyl 3-((4-methylfuran-2-ylmethyl)thio)propanoate

Condensation Reactions with Carbonyl Compounds

The furan (B31954) ring in this compound, particularly the activated C5 position, can participate in acid-catalyzed condensation reactions with carbonyl compounds such as aldehydes and ketones. This reaction is a type of electrophilic substitution on the furan ring, often referred to as hydroxyalkylation/alkylation (HAA). rsc.orgresearchgate.net

The reaction of 2-methylfuran (B129897) with aldehydes (like formaldehyde (B43269) or butanal) or ketones (like acetone) typically involves the protonation of the carbonyl oxygen by an acid catalyst, which makes the carbonyl carbon more electrophilic. libretexts.orgosti.gov The electron-rich furan ring then attacks the activated carbonyl carbon. acs.org In the case of 2-methylfuran, this attack occurs at the C5 position. The initial adduct often undergoes dehydration to form a new carbon-carbon bond, linking the furan ring to the carbon backbone of the former carbonyl compound. osti.govmasterorganicchemistry.com If the stoichiometry allows, a second molecule of the furan can react with the intermediate, leading to products where two furan rings are bridged by the alkylidene group derived from the carbonyl compound. osti.gov

Table 5: Condensation of the Furan Ring with Carbonyls

Furan Derivative Carbonyl Compound Catalyst (Typical) Product Type
This compound Formaldehyde Acid (e.g., H₂SO₄) Bis((4-methyl-5-((methylthio)methyl)furan-2-yl)methane)
This compound Acetone Acid (e.g., solid acids) 2,2-Bis(4-methyl-5-((methylthio)methyl)furan-2-yl)propane

Formation of Thioacetals and Thioketals

The thiol group of this compound can readily participate in the formation of thioacetals and thioketals upon reaction with aldehydes and ketones, respectively. This reaction is typically catalyzed by a Lewis or Brønsted acid. The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the sulfur atom of the thiol acts as a nucleophile, attacking the activated carbonyl carbon.

In a typical reaction, two equivalents of this compound react with one equivalent of an aldehyde or ketone. The initial addition of one thiol molecule forms a hemithioacetal or hemithioketal intermediate. This intermediate is then protonated at the hydroxyl group, which is subsequently eliminated as a water molecule to form a thionium (B1214772) ion. A second molecule of the thiol then attacks this electrophilic species, leading to the final thioacetal or thioketal product after deprotonation.

These thioacetal and thioketal derivatives are valuable as protecting groups for carbonyl compounds, being stable under both acidic and basic conditions. youtube.com They can be removed under specific conditions, for instance, using mercury(II) salts. youtube.com

Table 1: General Reaction for Thioacetal/Thioketal Formation

Reactant 1Reactant 2ProductConditions
This compoundAldehyde (R-CHO)ThioacetalAcid catalyst
This compoundKetone (R-CO-R')ThioketalAcid catalyst

Role in Heterocyclization Reactions

This compound serves as a versatile building block in the synthesis of various sulfur-containing heterocyclic compounds. The nucleophilic thiol group and the furan ring can both be involved in cyclization reactions to form new ring systems.

For instance, derivatives of furan-2-ylmethanethiol have been utilized in the synthesis of complex heterocyclic structures like oxadiazoles (B1248032) and triazoles. echemcom.comresearchgate.net One common strategy involves the initial S-alkylation of the thiol with a reagent containing a second functional group. The resulting intermediate can then undergo intramolecular cyclization. For example, reaction with ethyl chloroacetate (B1199739) would yield an ester, which can then be reacted with hydrazine (B178648) to form a hydrazide. This hydrazide is a key intermediate that can be cyclized with various reagents to form different five-membered heterocycles. echemcom.com

Furthermore, multicomponent reactions involving a furan derivative, a thiol, and an amine can lead to the formation of substituted pyrroles. researchgate.net In such reactions, the furan ring is opened and subsequently recyclized, incorporating the thiol and amine moieties.

The furan ring itself can be a precursor to other heterocyclic systems. For example, Biginelli-type pyrimidines, which are of interest to medicinal chemists, have been synthesized using furan-2-yl derivatives. nih.gov These reactions highlight the utility of furan-containing thiols in constructing diverse heterocyclic scaffolds.

Reactions Involving the Furan Ring

Electrophilic Aromatic Substitution Patterns

The furan ring in this compound is electron-rich and thus highly susceptible to electrophilic aromatic substitution reactions, being more reactive than benzene. pearson.comwikipedia.org The position of substitution on the furan ring is directed by the existing substituents: the methyl group at position 4 and the methanethiol (B179389) group at position 2.

In general, electrophilic substitution on furan occurs preferentially at the C2 (or α) position, as the carbocation intermediate formed is more stabilized by resonance. pearson.comquora.comquora.com When the C2 position is already substituted, as in this case, the reaction is directed to the C5 position. The substituents on the ring further influence the regioselectivity. Both the methanethiol group (via the sulfur's lone pairs) and the methyl group are electron-donating and thus activating groups. They direct incoming electrophiles to the ortho and para positions.

For this compound, the most activated and sterically accessible position for electrophilic attack is the C5 position. The C3 position is less favored due to less stable carbocation intermediates during the reaction mechanism. quora.com Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation would be expected to yield predominantly the 5-substituted product.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionReagentPredicted Major Product
BrominationBr₂/dioxane2-Bromo-4-methyl-5-(methanethiol)furan
NitrationHNO₃/H₂SO₄4-Methyl-5-nitro-2-(methanethiol)furan
AcylationRCOCl/AlCl₃5-Acyl-4-methyl-2-(methanethiol)furan

Diels-Alder Cycloadditions of Furan Moieties

The furan ring can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. mdpi.comzbaqchem.com This provides a powerful tool for the synthesis of six-membered rings and complex polycyclic architectures. The reactivity of the furan diene is enhanced by electron-donating substituents. rsc.org In this compound, both the methyl and the methanethiol groups are electron-donating, which should increase its reactivity in Diels-Alder reactions compared to unsubstituted furan.

The reaction involves the furan derivative and a dienophile, typically an electron-deficient alkene or alkyne. The cycloaddition leads to the formation of a 7-oxabicyclo[2.2.1]heptene derivative. These adducts are valuable synthetic intermediates that can be further transformed into a variety of carbocyclic and heterocyclic compounds. acs.org

The regioselectivity of the Diels-Alder reaction with unsymmetrical furans can be complex, but computational studies can often predict the major product. rsc.org The reaction conditions, such as temperature, pressure, and the use of catalysts, can significantly influence the outcome and yield of the cycloaddition. zbaqchem.com

Stability and Degradation Pathways

Chemical Lability under Specific Conditions

This compound, like many furan-containing thiols, exhibits limited stability under certain conditions. nih.gov The presence of both a thiol and a furan ring makes the molecule susceptible to several degradation pathways.

Oxidation: The thiol group is prone to oxidation. In the presence of oxygen or other oxidizing agents, it can be oxidized to form the corresponding disulfide, bis(4-methylfuran-2-yl)methyl disulfide. nih.gov This process can occur even at low temperatures, for example, at 6°C in diethyl ether. nih.gov Further oxidation can lead to the formation of sulfonic acids.

Acid-Catalyzed Degradation: Under acidic conditions, furan-containing thiols can undergo degradation. The furan ring can be protonated, particularly at the C2 position, which can lead to oligomerization or polymerization. nih.govresearchgate.net The protonated furan acts as an electrophile that can be attacked by the nucleophilic thiol group of another molecule.

Radical-Mediated Degradation: The compound can also degrade via radical-mediated pathways. For instance, furfuryl mercaptan, a closely related compound, has been shown to degrade rapidly in Fenton-type reaction systems, which generate highly reactive hydroxyl radicals. nih.govacs.org This degradation leads to a variety of products, including dimers like difurfuryl disulfide. acs.org The initial step is likely the abstraction of the hydrogen atom from the thiol group, forming a thiyl radical, or attack of the hydroxyl radical on the furan ring. nih.gov

Thermal Degradation Mechanisms

The thermal degradation of this compound is a complex process that, in the absence of direct experimental studies on this specific molecule, can be understood by examining the thermal behavior of its structural components: the 4-methylfuran ring and the methanethiol side chain. The degradation pathways are primarily dictated by the relative strengths of the chemical bonds within the molecule and the stability of the resulting radical and molecular fragments. High temperatures provide the necessary energy to initiate bond cleavage, leading to a cascade of reactions that form a variety of smaller, more stable products.

The primary initiation steps in the thermal decomposition of this compound are hypothesized to involve either the cleavage of the carbon-sulfur (C-S) bond or the degradation of the furan ring itself.

Initiation Pathways:

Two principal competing pathways are proposed for the initial thermal degradation:

Homolytic C-S Bond Cleavage: This pathway involves the breaking of the weakest bond in the side chain, the C-S bond, to yield a (4-methylfuran-2-yl)methyl radical and a sulfhydryl radical. The stability of the furan-containing radical, due to resonance delocalization, makes this a probable initiation step.

Furan Ring Opening: This pathway involves the cleavage of the bonds within the furan ring. Studies on the pyrolysis of furan and its alkylated derivatives have shown that the ring can open to form unsaturated aldehyde intermediates. rsc.orgrsc.org These intermediates are unstable and readily undergo further reactions, such as decarbonylation (loss of carbon monoxide). rsc.orgrsc.orgacs.org

Propagation and Termination Reactions:

The initial radical products from the C-S bond cleavage are highly reactive and can participate in a series of propagation reactions, including hydrogen abstraction and addition to other molecules. For instance, the sulfhydryl radical (•SH) can abstract a hydrogen atom from another molecule to form hydrogen sulfide (H₂S), a common product in the pyrolysis of sulfur-containing organic compounds.

The (4-methylfuran-2-yl)methyl radical can undergo further degradation. Research on the pyrolysis of 2-methylfuran has shown that the furan ring can decompose to produce a variety of smaller molecules. acs.org The thermal decomposition of 2-methylfuran has been observed to yield products such as carbon monoxide, propyne, allene, and various C4 hydrocarbons. acs.org Therefore, the (4-methylfuran-2-yl)methyl radical would likely decompose through similar pathways involving ring cleavage.

The degradation of the furan ring, whether as the initial step or as a subsequent reaction, is a significant pathway. Studies on furan and its derivatives indicate that thermal decomposition can proceed through ring-opening to form a vinylketene intermediate, which can then decarbonylate to produce smaller unsaturated hydrocarbons. rsc.orgrsc.org For example, the pyrolysis of furan has been shown to produce acetylene, ketene, and carbon monoxide. nih.gov The presence of the methyl group on the furan ring in this compound is expected to influence the distribution of these smaller hydrocarbon products.

Termination reactions involve the combination of two radical species to form a stable molecule, thus ending the chain reaction.

Plausible Thermal Degradation Products:

Based on the degradation mechanisms of related furan and thiol compounds, a range of products can be anticipated from the thermal decomposition of this compound.

Precursor Compound Potential Degradation Products Formation Pathway
This compoundHydrogen sulfide (H₂S)Hydrogen abstraction by •SH radical.
Carbon monoxide (CO)Decarbonylation of furan ring intermediates. acs.org
Methane (CH₄)Hydrogen abstraction by methyl radicals.
Various small hydrocarbons (e.g., acetylene, propyne, butadiene isomers)Fragmentation of the furan ring. acs.orgnih.gov
4-Methyl-2-vinylfuranElimination reaction from the side chain.
DisulfidesCombination of two sulfhydryl radicals.

Influence of the Methyl Group and Thiol Moiety:

The methyl group at the 4-position of the furan ring is expected to influence the thermal stability and the product distribution compared to unsubstituted furanmethanethiol. Alkyl substituents on furan rings can affect the electronic structure and bond energies within the ring, potentially lowering the activation energy for certain degradation pathways. acs.org

Formation Mechanisms in Complex Chemical Matrices

Maillard Reaction Pathways

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a cornerstone of flavor development in cooked foods and a primary route to the formation of furan (B31954) thiols. nih.gov

The interaction between sugars and sulfur-containing amino acids is fundamental to the generation of (4-Methylfuran-2-yl)methanethiol. During the Maillard reaction, sugars like glucose and ribose react with amino acids such as cysteine. researchgate.net This reaction can lead to the formation of intermediates like 2-furfural and 2-furanmethanol. researchgate.net These intermediates can then react with hydrogen sulfide (B99878) (H₂S), which is released from the degradation of cysteine, to form furan thiols. researchgate.net The presence of different types of sugars and amino acids can influence the specific furan thiols that are formed. nih.gov

Certain molecules serve as key precursors in the generation of furan thiols.

Thiamine (B1217682) (Vitamin B1): Thermal degradation of thiamine is a known pathway for the formation of various flavor compounds, including furan thiols. researchgate.net When heated, thiamine breaks down to produce volatile compounds with meaty and roasted aromas. researchgate.net The thiazole (B1198619) ring of thiamine is a crucial part of its structure that can open under certain conditions to form a thiol group, which can then participate in further reactions. cornell.edunih.govnih.gov

Cysteine: This sulfur-containing amino acid is a critical precursor for many sulfur-containing flavor compounds. nih.govnih.gov During thermal processing, cysteine can degrade to release hydrogen sulfide, a key reactant in the formation of thiols. researchgate.net The interaction of cysteine with sugars and their degradation products is a major pathway for the formation of furan thiols. researchgate.netnih.gov

Thermal Processing and Degradation Reactions

High temperatures employed during cooking and food processing play a direct role in the degradation of various components, leading to the formation of this compound. nih.gov

Carbohydrates, when subjected to heat, undergo degradation to form a variety of reactive compounds. nih.gov These degradation products, including furfural (B47365) and other furan derivatives, are key intermediates in the formation of furan thiols. researchgate.netmdpi.com The dehydration and fragmentation of sugars during the Maillard reaction are significant sources of these furanic precursors. researchgate.net

The thermal degradation of sulfur-containing compounds is essential for the production of this compound. As mentioned, cysteine and thiamine are primary precursors that release sulfur compounds upon heating. researchgate.netresearchgate.netnih.gov Methionine is another sulfur-containing amino acid that can contribute to the formation of sulfur volatiles. researchgate.net The released hydrogen sulfide and other small sulfur-containing molecules are highly reactive and readily participate in reactions with other degradation products to form a diverse range of aroma compounds.

Enzymatic Reaction Mechanisms (focus on chemical catalysis)

While the primary formation of this compound is through heat-induced chemical reactions, enzymatic activities can contribute by generating key precursor molecules. The thiol group of the compound can interact with enzymes, potentially forming covalent bonds with cysteine residues in proteins and altering their function. However, the direct enzymatic synthesis of this compound itself is not a well-documented primary pathway in food systems. The focus remains on the chemical catalysis that occurs during thermal processing.

Alliinase-like Enzyme Activity and Sulfenic Acid Formation

Alliinase enzymes are a well-known class of lyases found in plants of the Allium genus, such as garlic and onions. echemcom.com These enzymes are responsible for the characteristic pungent flavors of these plants. echemcom.com The classic example is the action of alliinase on the substrate alliin (B105686) (S-allyl-L-cysteine S-oxide). echemcom.com When the plant tissue is damaged, alliinase is released and catalyzes the conversion of alliin into allicin (B1665233) (diallyl thiosulfinate), pyruvic acid, and ammonia. echemcom.comnih.gov

A key intermediate in this reaction is 2-propenesulfenic acid. echemcom.com Sulfenic acids (RSOH) are generally highly reactive and transient intermediates in the oxidation of thiols. dss.go.thresearchgate.netnih.gov They are implicated in a variety of biological processes and can react with other nucleophiles, undergo further oxidation, or form disulfides. nih.govmdpi.comnih.gov

While this mechanism highlights a clear biological pathway for the formation of a sulfenic acid from a cysteine derivative, there is currently a lack of direct scientific evidence to suggest that an alliinase-like enzyme is responsible for the formation of this compound. The substrates and products of known alliinases are structurally distinct from the furan-based thiol . Therefore, this pathway remains a hypothetical consideration rather than an established formation route for this compound.

Biogenesis Pathways in Non-Biological Systems

The primary formation routes for furanthiols, including this compound, are understood to be non-biological, occurring mainly during the thermal processing of foods through Maillard reactions and the degradation of sulfur-containing precursors.

The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a cornerstone of flavor formation in cooked foods. For sulfur-containing aroma compounds, the amino acid cysteine is a crucial precursor. The reaction of cysteine with pentoses, such as ribose, is particularly effective in generating furanthiols.

Another significant precursor is thiamine (Vitamin B1). Its thermal degradation leads to the formation of various flavor compounds, including furanthiols. The degradation of thiamine can yield intermediates that subsequently react to form the furan ring and incorporate sulfur.

Model system studies have been instrumental in elucidating the precursors and conditions that favor the formation of related furanthiols. Although specific quantitative data for this compound is scarce, the formation of its structural isomers and related compounds provides valuable insights into its likely biogenesis. For instance, studies on 2-furfurylthiol (FFT) and 2-methyl-3-furanthiol (B142662) (MFT) have identified key intermediates and reaction conditions.

The table below summarizes findings from a model study on the formation of 2-furfurylthiol (FFT) and 2-methyl-3-furanthiol (MFT), which are structurally related to this compound and likely share similar formation pathways.

Precursor SystemReaction ConditionsYield of 2-Furfurylthiol (FFT) (mol %)Yield of 2-Methyl-3-furanthiol (MFT) (mol %)
Ribose + CysteineAqueous solution, pH 5.0, 100 °C, 20 min0.080.03
Glucose + CysteineAqueous solution, pH 5.0, 100 °C, 20 min0.01<0.001
Furan-2-aldehyde + H₂SAqueous solution, pH 5.0, 100 °C, 20 min0.50-
ThiamineAqueous solution, pH 5.0, 100 °C, 20 min-0.01

Data adapted from quantitative model studies on the formation of intense food odorants. dss.go.th Note: "-" indicates data not reported.

The formation of the this compound likely proceeds through the interaction of sulfur donors like hydrogen sulfide (from cysteine degradation) with furanoid intermediates derived from the degradation of carbohydrates or thiamine. The specific substitution pattern on the furan ring is determined by the nature of the carbohydrate precursor and the reaction intermediates.

Advanced Analytical Methodologies for Detection and Characterization

Sample Preparation and Extraction Techniques

The initial and most critical step in the analysis of (4-Methylfuran-2-yl)methanethiol is its efficient extraction from the sample matrix. Various techniques have been developed and optimized to isolate and concentrate this and other volatile thiols.

Solid-Phase Microextraction (SPME) Optimization

Solid-Phase Microextraction (SPME) is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds. researchgate.net Its efficiency for thiol analysis, however, is highly dependent on the optimization of several key parameters. researchgate.net

Fiber Coating: The choice of fiber coating is paramount. For furan (B31954) derivatives and volatile sulfur compounds, coatings such as Carboxen/Polydimethylsiloxane (B3030410) (CAR/PDMS) have proven to be highly effective. researchgate.netresearchgate.net For instance, a 75 µm CAR/PDMS fiber was found to be most suitable for the extraction of furan in one study. researchgate.net Another study on volatile sulfur compounds in wine distillates also found a CAR-PDMS fiber to be the most effective coating. researchgate.net

Extraction Time and Temperature: These parameters significantly influence the adsorption of analytes onto the SPME fiber. Optimization is crucial to maximize recovery without causing thermal degradation of the labile thiol compounds. nih.gov For example, in the analysis of volatile sulfur compounds, extraction time was a critical factor, with a significant increase in peak area observed when increasing the extraction time from 15 to 30 minutes. nih.gov Temperature optimization is also a delicate balance; while higher temperatures can increase the volatility of analytes, they can also decrease the adsorption sensitivity for some sulfur compounds. nih.gov

Other Factors: The addition of salt (ionic strength adjustment) and the ratio of headspace to aqueous volume can also impact extraction efficiency. researchgate.net

Below is an interactive table summarizing the optimization of SPME parameters for related furan and thiol compounds.

ParameterOptimized ConditionCompound ClassReference
Fiber Coating75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS)Furan researchgate.net
Fiber CoatingCarboxen/Polydimethylsiloxane (CAR/PDMS)Volatile Sulfur Compounds researchgate.net
Extraction Time30 minutesVolatile Sulfur Compounds nih.gov
Extraction Temperature90 °CVolatile Sulfur Compounds researchgate.net
Desorption Temperature250 °CVolatile Sulfur Compounds researchgate.net

Stir Bar Sorptive Extraction (SBSE)

Stir Bar Sorptive Extraction (SBSE) offers a higher phase ratio of the sorbent (typically polydimethylsiloxane - PDMS) compared to SPME, leading to increased sensitivity for many analytes. unirioja.estue.nl This technique has shown great potential for the extraction of non-polar and medium-polarity compounds from liquid samples. nih.gov

The principle of SBSE involves a magnetic stir bar coated with a thick layer of PDMS, which is used to stir the sample. tue.nl Analytes partition from the sample matrix into the PDMS phase. After extraction, the stir bar is removed, dried, and thermally desorbed in the injector of a gas chromatograph. unirioja.es Optimization of SBSE parameters such as extraction time, temperature, and sample pH is crucial for achieving high recovery of target compounds. For volatile sulfur compounds in wine distillates, optimized conditions included an extraction temperature of 35°C and an extraction time of 47 minutes. mdpi.com

Simultaneous Distillation/Extraction (SDE) and Solvent-Assisted Flavor Evaporation (SAFE)

Simultaneous Distillation/Extraction (SDE) and Solvent-Assisted Flavor Evaporation (SAFE) are powerful techniques for the isolation of volatile and semi-volatile compounds from complex food matrices. nih.gov

SDE combines distillation and solvent extraction in a single step, which can be effective but also carries the risk of artifact formation and loss of low-boiling-point substances. mdpi.com

SAFE is a high-vacuum distillation technique performed at low temperatures, minimizing the thermal degradation of labile compounds like thiols. mdpi.com This method is particularly suitable for extracting high-boiling-point aroma compounds. mdpi.com In the context of coffee analysis, both SDE and vacuum distillation have been employed to extract volatile thiols. ub.edu

Selective Thiol Trapping Methods (e.g., using p-Hydroxymercuribenzoic acid)

Given the high reactivity and low concentration of thiols, selective trapping methods are often employed to enhance their detection and analysis. nih.gov These methods utilize the specific reactivity of the thiol group.

One common approach involves the use of organomercurial compounds like p-Hydroxymercuribenzoic acid (pHMB). nih.gov Thiols in a sample extract are selectively bound to a resin functionalized with pHMB. After washing away non-thiol compounds, the captured thiols are released by a suitable reagent and then analyzed. nih.gov While effective, the use of mercurial compounds raises safety and environmental concerns. nih.gov

Alternative selective extraction methods have been developed, including those based on the high affinity of thiols for silver ions (Ag⁺) using specialized SPE cartridges. nih.gov Another approach is derivatization, which can stabilize thiols and improve their chromatographic and detection properties. nih.gov

Gas Chromatography (GC) Coupled Techniques

Following extraction and concentration, Gas Chromatography (GC) is the primary technique for separating the complex mixture of volatile compounds. For the specific and sensitive detection of this compound, GC is most effectively coupled with mass spectrometry.

GC-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile compounds like this compound. ub.edujapsonline.com

Identification: The mass spectrometer fragments the eluting compounds in a characteristic pattern, producing a mass spectrum that serves as a chemical fingerprint. By comparing this spectrum to libraries of known compounds (e.g., NIST library), the identity of the compound can be confirmed. japsonline.com

Quantification: For accurate quantification, especially at trace levels, GC is often coupled with a triple quadrupole mass spectrometer (GC-MS/MS) operating in multiple reaction monitoring (MRM) mode. nih.govnih.gov This technique provides high selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions for the target analyte. nih.gov Stable Isotope Dilution Analysis (SIDA), where a known amount of a stable isotope-labeled analog of the target compound is added to the sample as an internal standard, is the most accurate method for quantification as it compensates for matrix effects and variations in extraction and injection efficiency. researchgate.net

The following table presents a summary of GC-MS parameters used in the analysis of related furan and thiol compounds.

ParameterConditionCompound ClassReference
ColumnHP-5MSFuran and derivatives nih.gov
ColumnAgilent DB WAXetr (60 m × 0.25 mm; DI: 0.25 mm)Volatile Organic Compounds nih.gov
DetectorTriple Quadrupole Mass SpectrometryFuran and derivatives nih.gov
Ionization Energy70 eVVolatile components in coffee japsonline.com
Mass Scan Range50–400 m/zVolatile components in coffee japsonline.com
Quantification ModeMultiple Reaction Monitoring (MRM)Furan fatty acids nih.gov

Sulfur-Specific Detectors (e.g., Pulsed Flame Photometric Detection (PFPD))

Gas chromatography (GC) coupled with sulfur-specific detectors is a cornerstone for the analysis of volatile sulfur compounds, including thiols like this compound. Among these, the Pulsed Flame Photometric Detector (PFPD) offers significant advantages over conventional Flame Photometric Detectors (FPD).

The PFPD operates by combusting eluted compounds in a hydrogen-rich flame. Sulfur-containing molecules break down, and the sulfur atoms react to form diatomic sulfur (S₂). lotusinstruments.com The flame's heat excites these S₂ dimers to a higher energy state (S₂*). As they return to their ground state, they emit photons at a characteristic wavelength (around 394 nm), which is detected by a photomultiplier tube. lotusinstruments.com The intensity of this emission is proportional to the amount of sulfur in the sample. lotusinstruments.com

A key feature of the PFPD is its pulsed flame, which allows for time-gated detection. The emission from sulfur dimers occurs over a different timescale (5-30 msec) than the interfering emissions from hydrocarbon species (2-6 msec). lotusinstruments.com By electronically gating the detector to only measure the signal during the sulfur emission window, hydrocarbon quenching and interference are significantly minimized. lotusinstruments.comamericanlaboratory.com This results in superior selectivity and sensitivity compared to traditional FPDs. ysi.com

Another critical advantage of the PFPD is its linear and equimolar response to sulfur compounds when the output signal is processed with a square root function. ysi.comysi.com This means the detector's response is directly proportional to the mass of sulfur entering it, regardless of the specific molecular structure of the sulfur compound. This simplifies calibration, as a single sulfur compound can be used to quantify other sulfur compounds, including this compound, even if an authentic standard is unavailable. americanlaboratory.com This feature allows for the calculation of total sulfur content by summing the individual, quantified peaks in a chromatogram. americanlaboratory.comysi.com

Table 1: Comparison of FPD and PFPD for Sulfur Analysis

FeatureConventional FPDPulsed Flame Photometric Detector (PFPD)
Response Quadratic and compound-dependentLinear and equimolar (with square root processing) americanlaboratory.comysi.com
Selectivity Susceptible to hydrocarbon quenching americanlaboratory.comHigh selectivity against hydrocarbons due to time-resolved emission lotusinstruments.com
Sensitivity LowerUp to 10-fold higher than FPD ysi.com
Calibration Requires individual standards for each compoundCan use a single calibrant for multiple sulfur compounds americanlaboratory.com
Design Steady flamePulsed flame with gated detection lotusinstruments.com

Optimization of GC Column Chemistry for Thiol Separation

The successful chromatographic separation of reactive and volatile compounds like this compound is highly dependent on the choice of the GC column. Thiols are notoriously challenging due to their propensity for adsorption onto active sites within the analytical system (e.g., injector, column), leading to peak tailing, poor reproducibility, and loss of sensitivity.

To overcome these challenges, specialized capillary columns with unique inertness and selectivity are employed. Columns with an intermediate polarity are often preferred. For instance, the ZB-624PLUS, a (6% cyanopropylphenyl)- (94% dimethylpolysiloxane) phase, has been used for separating various volatile organic sulfur compounds. wur.nl The polarity of such columns helps to resolve the thiol from both nonpolar and highly polar matrix components.

For analyses specifically targeting low levels of sulfur compounds, columns like the Agilent Select Low Sulfur are designed with highly inert surfaces to minimize analyte-column interactions. ysi.com This inertness is crucial for preventing the adsorption of active compounds like thiols, ensuring symmetrical peak shapes and reliable quantification, even at trace levels. The stationary phase chemistry is optimized to provide unique selectivity, enabling the separation of complex sulfur compound mixtures, including the resolution of critical pairs like hydrogen sulfide (B99878) from ethylene/ethane matrices. americanlaboratory.comysi.com

The optimization process involves several parameters:

Stationary Phase: Selecting a phase that provides the necessary selectivity based on the polarity of this compound relative to other matrix components.

Column Dimensions: A longer column (e.g., 30 m) provides higher resolving power, while a wider internal diameter (e.g., 0.53 mm) can accommodate larger injection volumes, which can be useful for trace analysis. wur.nl A thicker film (e.g., 3.0 µm) increases retention for highly volatile compounds. wur.nl

Temperature Programming: A carefully controlled oven temperature program is essential. It typically starts at a low temperature to trap and focus volatile analytes at the head of the column, followed by a ramp to higher temperatures to elute the compounds in order of their boiling points and polarity. wur.nl

Carrier Gas Flow: Maintaining a constant and optimal flow rate of an inert carrier gas, such as nitrogen or helium, is critical for achieving efficient separation and consistent retention times. wur.nl

Advanced Spectroscopic Characterization (as analytical tools)

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complete molecular structure of an organic compound in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms and their chemical environment can be determined.

For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) would provide a definitive structural assignment. nih.gov

¹H NMR: The proton NMR spectrum would show distinct signals for each type of proton in the molecule. The furan ring protons would appear in the aromatic region, with their specific chemical shifts and coupling patterns revealing their positions (H-3, H-5). The methyl protons on the furan ring would appear as a singlet in the aliphatic region. The methylene (B1212753) (-CH₂-) protons adjacent to the sulfur and the furan ring would also produce a characteristic signal, likely a doublet if coupled to the thiol proton. The thiol (-SH) proton itself would appear as a broad or sharp singlet, or a triplet if coupled to the adjacent methylene protons, with a chemical shift that can be highly variable depending on concentration and solvent.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom, including the four carbons of the furan ring, the methyl carbon, and the methylene carbon. The chemical shifts would confirm the furan structure and the presence of the methyl and methanethiol (B179389) substituents.

2D NMR: Techniques like HSQC would correlate each proton signal with its directly attached carbon atom, while HMBC would show longer-range correlations (over 2-3 bonds), confirming how the different fragments (methyl group, furan ring, methanethiol group) are connected.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on known data for furan, methylfuran, and methanethiol derivatives) nih.govspectrabase.comchemicalbook.com

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H-5 (furan ring)~7.2-7.4Singlet (or narrow multiplet)
H-3 (furan ring)~6.0-6.2Singlet (or narrow multiplet)
-CH₂- (methylene)~3.6-3.8Doublet
-CH₃ (methyl)~2.0-2.2Singlet
-SH (thiol)~1.5-2.0Triplet (or broad singlet)

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them excellent tools for identifying functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of key functional groups. These would include C-H stretching from the methyl and furan ring groups, C=C and C-O-C stretching vibrations characteristic of the furan ring, and, most importantly, the S-H stretching band (typically weak, around 2550-2600 cm⁻¹) and the C-S stretching band (typically weak, around 600-800 cm⁻¹). spectrabase.comnist.gov

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for detecting the S-H and C-S stretching vibrations, which are often weak in the IR spectrum but can produce stronger signals in the Raman spectrum. The symmetric vibrations of the furan ring would also be readily observable.

Table 3: Expected Vibrational Spectroscopy Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
S-HStretch2550 - 2600IR (weak), Raman (stronger)
C-H (sp³)Stretch2850 - 3000IR, Raman
C-H (furan)Stretch3100 - 3150IR, Raman
C=C (furan)Stretch~1500 - 1600IR, Raman
C-O-C (furan)Stretch~1000 - 1300IR, Raman
C-SStretch600 - 800IR (weak), Raman

Quantitative Methodologies

Accurate quantification is essential for understanding the significance of this compound in any given context. Stable isotope dilution analysis is the gold standard for this purpose.

Internal Standard Applications

In the quantitative analysis of volatile and trace-level compounds such as this compound, the use of an internal standard (IS) is a crucial practice to ensure accuracy and precision. An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known concentration to both the sample and calibration standards. Its purpose is to correct for the loss of analyte during sample preparation and injection, as well as for variations in instrument response.

For the analysis of furan derivatives, including sulfur-containing furans, isotope-labeled analogues are often the preferred choice for internal standards due to their nearly identical chemical behavior to the native compound. For instance, in methods developed for the analysis of furan and its derivatives in food, isotopically labeled compounds are used to compensate for matrix effects and variations in extraction efficiency. europa.eu

While a specific isotopically labeled internal standard for this compound is not always commercially available, other structurally related compounds can be employed. The selection of an appropriate internal standard is critical and should be based on several factors:

Chemical Similarity: The internal standard should have a similar chemical structure and functional groups to this compound to ensure comparable extraction efficiency and chromatographic behavior.

Volatility: The volatility of the internal standard should be close to that of the analyte.

Absence in the Sample: The chosen internal standard must not be naturally present in the sample matrix being analyzed.

Chromatographic Resolution: The internal standard should be well-resolved from the analyte and other matrix components in the chromatogram.

Commonly used analytical techniques for the analysis of volatile sulfur compounds, such as gas chromatography-mass spectrometry (GC-MS), benefit significantly from the use of internal standards. nih.govchromatographyonline.com The ratio of the analyte peak area to the internal standard peak area is used to construct the calibration curve and to quantify the analyte in the sample, thereby improving the reliability of the results.

Parameter Description Relevance to this compound Analysis
Purpose To correct for variations in sample preparation, injection volume, and instrument response.Essential for accurate quantification of this volatile and often trace-level compound.
Ideal Characteristics Chemically similar to the analyte, not naturally present in the sample, and chromatographically resolved.Isotope-labeled this compound would be ideal; structurally similar sulfur compounds can be used as alternatives.
Application in GC-MS A known amount is added to samples and standards. Quantification is based on the peak area ratio of the analyte to the internal standard.Improves the precision and accuracy of the measurement by compensating for analytical variability.

Method Development and Validation for Trace Analysis

The development and validation of analytical methods for the determination of this compound at trace levels (ng/g or lower) is a challenging task due to its volatility and the complexity of the matrices in which it is often found, such as coffee and other food products. chromatographyonline.com The process involves several critical steps, from sample preparation to data analysis, to ensure the method is reliable, accurate, and precise.

Sample Preparation: The initial step in the analysis of this compound is its extraction from the sample matrix. Given its volatile nature, techniques that minimize analyte loss are preferred. nih.govchromatographyonline.com Solid-phase microextraction (SPME) is a commonly employed technique as it is solvent-free and can effectively concentrate volatile and semi-volatile compounds from a sample's headspace or liquid phase. nih.govresearchgate.net The choice of SPME fiber coating is crucial for the selective extraction of sulfur compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the technique of choice for the separation and detection of this compound. nih.govchromatographyonline.com The gas chromatograph separates the volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. A capillary column with a non-polar or mid-polar stationary phase is typically used for the analysis of sulfur compounds. The separated compounds then enter the mass spectrometer, which provides mass information for identification and quantification. The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte. mdpi.com

Method Validation: A developed analytical method must be rigorously validated to demonstrate its fitness for purpose. europa.eu Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in a given range. This is typically assessed by analyzing a series of standard solutions of varying concentrations. Correlation coefficients (R²) greater than 0.995 are generally considered acceptable. chromatographyonline.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For trace analysis of furan derivatives, LOQs in the range of 0.003–0.675 ng/g have been reported. nih.govresearchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies by spiking the sample matrix with a known amount of the analyte. Recoveries between 70% and 120% are often considered acceptable for trace analysis. nih.gov Precision refers to the degree of agreement among a series of measurements and is expressed as the relative standard deviation (RSD). For trace analysis, intra-day and inter-day RSDs should ideally be below 15-20%. nih.govresearchgate.net

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. High-resolution mass spectrometry or tandem mass spectrometry can provide the necessary selectivity. chromatographyonline.comresearchgate.net

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The validation of methods for trace analysis of sulfur compounds in complex matrices like coffee has demonstrated that techniques like GC coupled with a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer can achieve low parts-per-billion (ppb) detection limits with high mass accuracy. chromatographyonline.com

Validation Parameter Typical Acceptance Criteria for Trace Analysis Reported Findings for Furan/Sulfur Compound Analysis
Linearity (R²) > 0.995R² > 0.995 achieved in coffee matrix. chromatographyonline.com
Limit of Quantification (LOQ) Matrix-dependent, typically in the ng/g or µg/kg range.0.003–0.675 ng/g for furan derivatives in food matrices. nih.govresearchgate.net
Accuracy (Recovery) 70-120%76–117% for furan derivatives in various food matrices. nih.govresearchgate.net
Precision (RSD) < 15-20%Intra-day RSD: 1–16%; Inter-day RSD: 4–20% for furan derivatives. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can determine the electron distribution and energy of the molecule, which in turn dictate its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. DFT methods are known for their balance of accuracy and computational cost, making them suitable for studying a wide range of chemical systems. For "(4-Methylfuran-2-yl)methanethiol," DFT calculations can predict various electronic properties that are crucial for understanding its reactivity.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps illustrate the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For "this compound," the MEP would likely show negative potential around the sulfur and oxygen atoms, indicating their nucleophilic character, and positive potential around the hydrogen atoms.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G*)
PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment1.9 D

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their fundamental formulation. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties and behavior.

For "this compound," ab initio calculations can be employed to obtain a more precise understanding of its geometry, vibrational frequencies, and thermochemical properties. While computationally more demanding than DFT, methods like MP2 and CCSD(T) are often used as benchmarks for more approximate methods. Detailed analysis of the molecular geometry, including bond lengths, bond angles, and dihedral angles, can reveal insights into the steric and electronic effects of the methyl and methanethiol (B179389) substituents on the furan (B31954) ring.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for investigating the intricate details of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.

The methanethiol group of "this compound" is expected to undergo various transformations typical of thiols, such as oxidation, deprotonation, and addition to electrophiles. Transition state analysis can be used to study the kinetics and thermodynamics of these reactions.

For instance, in a Michael addition reaction, where the thiol adds to an α,β-unsaturated carbonyl compound, computational methods can be used to locate the transition state structure. researchgate.netacs.org The energy barrier associated with this transition state determines the reaction rate. By comparing the activation energies for different possible pathways, the most likely mechanism can be determined. nih.gov

Table 2: Hypothetical Transition State Analysis for the Addition of this compound to Acrolein
ParameterValue (kcal/mol)
Enthalpy of Activation (ΔH‡)12.5
Gibbs Free Energy of Activation (ΔG‡)25.1
Enthalpy of Reaction (ΔHrxn)-18.3

Note: The data in this table is hypothetical and serves as an example of the type of information that can be obtained from transition state analysis of thiol addition reactions.

The furan ring in "this compound" is susceptible to various reactions, including electrophilic substitution, cycloadditions, and ring-opening reactions. Computational modeling can provide a detailed understanding of the factors that govern the reactivity and selectivity of these transformations.

For example, the acid-catalyzed ring-opening of the furan moiety can be investigated by modeling the protonation of the furan ring and the subsequent bond-breaking steps. acs.org Such studies can identify the key intermediates and transition states involved in the process and predict the activation energies for each step. buct.edu.cnosti.gov This information is crucial for understanding the degradation pathways of furan-containing compounds. nih.gov

Molecular Dynamics Simulations (if applicable to chemical processes)

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. While often applied to large biological systems, MD simulations can also provide valuable insights into chemical processes in solution, such as solvation effects on reactivity and conformational changes.

For "this compound," MD simulations could be employed to study its behavior in different solvents. For instance, simulations could reveal how the solvent molecules arrange around the solute and how this solvation shell influences the molecule's conformation and reactivity. Understanding the explicit role of solvent molecules can be critical, as they can participate in the reaction mechanism, for example, by facilitating proton transfer. researchgate.net Furthermore, MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This information is particularly relevant for understanding how the molecule's shape might influence its interaction with other molecules or its participation in chemical reactions.

Structure-Reactivity Relationship Prediction

The prediction of the reactivity of this compound is fundamentally based on understanding its electronic and structural characteristics. Computational methods, particularly quantum chemical calculations, are instrumental in mapping the electron distribution and identifying sites susceptible to electrophilic or nucleophilic attack. High-level theoretical methods, such as the G3 composite method, have been shown to provide reliable thermochemical data for structurally similar sulfur-containing furan derivatives, validating their application to this specific molecule mdpi.com.

The reactivity of this compound is primarily governed by the interplay of the furan ring, the methyl substituent, and the methanethiol group. The furan ring is an electron-rich aromatic system. The methyl group at the 4-position acts as an electron-donating group through hyperconjugation, further increasing the electron density of the furan ring and influencing its aromaticity and reactivity. The methanethiol group at the 2-position introduces a nucleophilic sulfur atom and an acidic thiol proton, making it a key site for various chemical transformations.

Computational models can predict several key descriptors that correlate with reactivity:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the molecule's reactivity. For furan derivatives, the HOMO is typically located on the furan ring, indicating its susceptibility to electrophilic attack. The LUMO distribution highlights potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP map would likely show a negative potential around the oxygen and sulfur atoms and the furan ring, and a positive potential around the thiol hydrogen.

Calculated pKa: The acidity of the thiol proton can be computationally estimated, providing insight into its ability to act as a proton donor or to form a thiolate anion, which is a potent nucleophile.

A hypothetical data table illustrating how structural modifications could influence key reactivity descriptors is presented below. The values are illustrative and would require specific quantum chemical calculations to be determined accurately.

DerivativeSubstituent at C5HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Calculated Thiol pKa
This compoundH-5.8-0.55.310.5
(4-Methyl-5-nitrofuran-2-yl)methanethiol-NO2-6.2-1.54.78.2
(4-Methyl-5-methoxyfuran-2-yl)methanethiol-OCH3-5.5-0.35.211.0

In Silico Design of Novel Furan-Thiol Derivatives

The in silico design of novel derivatives of this compound leverages computational tools to create new molecules with desired properties, such as enhanced biological activity or improved material characteristics. This process typically involves a cycle of virtual screening, molecular modification, and property prediction.

The design process often starts with the core structure of this compound as a scaffold. Based on a specific therapeutic target or desired application, various functional groups can be virtually attached to different positions of the molecule. For instance, in the context of drug design, if the target is a specific enzyme, molecular docking simulations can be employed. These simulations predict the binding affinity and orientation of the designed derivatives within the active site of the target protein.

Key computational techniques used in the in silico design of furan-thiol derivatives include:

Molecular Docking: This technique is used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to screen virtual libraries of compounds against a biological target.

Pharmacophore Modeling: A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. By identifying the key pharmacophoric features of this compound or known active compounds, new molecules with a similar spatial arrangement of these features can be designed.

Virtual Screening: This is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed derivatives can be predicted using various computational models. This helps in the early-stage identification of candidates with favorable pharmacokinetic and safety profiles.

For example, to design novel antibacterial agents based on the this compound scaffold, a researcher might follow these steps:

Identify a key bacterial enzyme as a target.

Use the structure of this compound as a starting point.

Virtually create a library of derivatives by adding various substituents at the C3 and C5 positions of the furan ring and by modifying the thiol side chain.

Perform molecular docking of this virtual library against the active site of the target enzyme.

Rank the derivatives based on their predicted binding affinity and interactions with key amino acid residues.

For the top-ranking candidates, predict their ADMET properties to assess their drug-likeness.

Synthesize and experimentally test the most promising candidates.

A hypothetical data table for a virtual screening campaign is shown below.

Derivative IDModificationDocking Score (kcal/mol)Predicted LogPPredicted Toxicity Risk
MFT-001C5-Cl-7.22.8Low
MFT-002C5-NH2-6.81.5Low
MFT-003Thiol esterified with acetic acid-5.52.1Medium
MFT-004C3-Br-7.53.0Low

Through such iterative in silico design and experimental validation, novel furan-thiol derivatives with optimized properties can be efficiently discovered.

Q & A

Q. Implications for Origin-of-Life Models :

HypothesisObservationChallenge
"Metabolism-first" (prebiotic CH₃SH)Low CH₃SH in H₂-rich ventsQuestions feasibility of sulfur-driven proto-metabolism
Microbial mediationCH₃SH in low-T fluidsSuggests late-stage biological influence

These contradictions necessitate multi-method validation (e.g., isotopic tracing, in situ sampling) .

Basic: What role does methanethiol play in atmospheric sulfur cycles and climate regulation?

Methanethiol is a key marine sulfur emitter, contributing 30–70% of oceanic sulfur aerosols. It enhances cloud albedo by:

  • Extending DMS atmospheric lifetime via radical quenching.
  • Direct oxidation to sulfate aerosols .
    Global estimates : ~0.3–1.2 Tg S/yr from oceans, with hotspots in the Southern Ocean .

Advanced: How do conformational dynamics of methanethiol clusters affect their reactivity in atmospheric chemistry?

Methanethiol dimers/trimers exhibit non-covalent interactions (e.g., S–H∙∙∙S, CH∙∙∙S) that stabilize reactive conformers. Key findings:

  • Dimer global minimum : Anti-parallel geometry (ΔG = −2.1 kcal/mol).
  • Trimer stability : Cyclic configurations dominate, enhancing resistance to photolysis .
    These structures influence oxidation pathways (e.g., OH radical attack) and aerosol nucleation efficiency .

Basic: How is methanethiol quantified in complex environmental matrices?

Advanced detection methods include:

  • GC-SCD (Gas Chromatography-Sulfur Chemiluminescence Detection) : Detects ppb-level CH₃SH in seawater.
  • Satellite-derived models : Map emissions using UV-Vis spectroscopy and oceanographic databases .
    Challenges : Artifacts from anaerobic decomposition during sampling require strict O₂-free protocols .

Advanced: What enzymatic pathways enable microbial methanethiol production, and how do they vary across extremophiles?

Ferroplasma acidarmanus produces CH₃SH via:

Methionine γ-lyase : Cleaves methionine → CH₃SH + α-ketobutyrate.

Thiol methyltransferase : Methylates H₂S using SAM donors .
Environmental adaptation : In acidic, metal-rich environments, CH₃SH acts as a metal-chelating agent, aiding survival .

Basic: Why do methanethiol’s odor properties vary in mixtures, and how is this studied experimentally?

Methanethiol’s malodor (detection threshold: 0.02 ppb) is suppressed by β-ionone via olfactory antagonism :

  • Mechanism : Competitive binding to OR1A1 receptors reduces perceived intensity (p < 0.001) .
  • Experimental design : Double-blind psychophysical tests with controlled odor delivery systems (e.g., olfactometers) .

Advanced: How do contradictions in marine CH₃SH flux estimates impact climate modeling?

Discrepancies arise from:

  • Measurement bias : Underestimation in polar regions due to ice cover.
  • Model assumptions : Fixed CH₃SH:DMS emission ratios vs. dynamic microbial modulation .
    Recommendations : Integrate metatranscriptomic data (e.g., ddh gene expression) with flux models .

Basic: What safety protocols are critical for handling methanethiol in laboratory settings?

  • Ventilation : Use fume hoods (TLV-TWA: 0.5 ppm).
  • PPE : Nitrile gloves, gas-resistant goggles.
  • Waste disposal : Neutralize with KMnO₄/H₂SO₄ before incineration .

Advanced: Can machine learning optimize methanethiol synthesis catalysts beyond traditional design?

Emerging approaches:

  • Descriptor-based ML : Predicts CH₃SH selectivity using acidity (NH₃-TPD), surface area, and metal dispersion.
  • High-throughput screening : Tests >100 Al₂O₃-supported catalysts annually, achieving R² > 0.85 in activity prediction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.